4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE
Overview
Description
4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl sulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form the intermediate 4-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 4-nitrophenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions might involve hydrochloric acid, while basic conditions could use sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer activity could involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a piperazine ring.
1-chloro-4-[(4-{4-[(4-chlorophenyl)sulfonyl]phenyloxy}phenyl)sulfonyl]benzene: Contains a similar chlorophenyl sulfonyl group but differs in the overall structure.
Uniqueness
4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its combination of a piperazine ring with both a chlorophenyl sulfonyl and a nitrophenyl group
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O5S/c18-13-1-7-16(8-2-13)28(26,27)21-11-9-20(10-12-21)17(23)19-14-3-5-15(6-4-14)22(24)25/h1-8H,9-12H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOFVFJXBUYUPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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